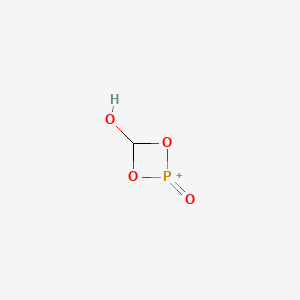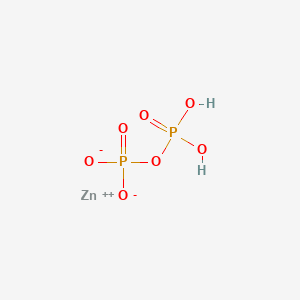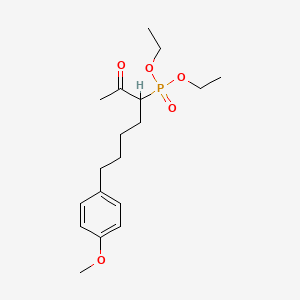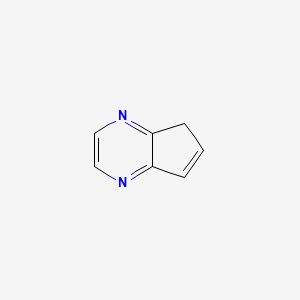
Tripropylammonium p-toluenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripropylammonium p-toluenesulphonate is a chemical compound with the molecular formula C16H29NO3S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a tripropylammonium cation and a p-toluenesulphonate anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tripropylammonium p-toluenesulphonate can be synthesized through the reaction of tripropylamine with p-toluenesulfonic acid. The reaction typically involves mixing equimolar amounts of tripropylamine and p-toluenesulfonic acid in an appropriate solvent, such as methanol or ethanol. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve larger reactors and more controlled conditions to ensure high yield and purity. The use of automated systems for mixing and monitoring the reaction can enhance efficiency and consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Tripropylammonium p-toluenesulphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the p-toluenesulphonate anion acts as a leaving group.
Acid-Base Reactions: It can engage in acid-base reactions due to the presence of the tripropylammonium cation.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like sodium hydroxide or potassium hydroxide, which facilitate deprotonation. The reactions are typically carried out in polar solvents such as water or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted aromatic compounds, while acid-base reactions may result in the formation of corresponding salts.
Wissenschaftliche Forschungsanwendungen
Tripropylammonium p-toluenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions requiring a strong acid catalyst.
Biology: The compound is employed in biochemical assays and as a buffer in various biological experiments.
Industry: this compound is used in the production of specialty chemicals and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of tripropylammonium p-toluenesulphonate involves its ability to act as both a strong acid and a nucleophile. The tripropylammonium cation can donate protons, while the p-toluenesulphonate anion can participate in nucleophilic attacks. These properties enable the compound to facilitate various chemical transformations by stabilizing transition states and intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tripropylammonium bis(trifluoromethanesulfonyl)imide
- Tripropylammonium hydrogen sulfate
- Pyridinium p-toluenesulfonate
Uniqueness
Tripropylammonium p-toluenesulphonate is unique due to its specific combination of a tripropylammonium cation and a p-toluenesulphonate anion. This combination imparts distinct properties, such as high solubility in polar solvents and strong acidic behavior, making it particularly useful in specific chemical and industrial applications.
Eigenschaften
CAS-Nummer |
94277-85-7 |
|---|---|
Molekularformel |
C16H29NO3S |
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
4-methylbenzenesulfonate;tripropylazanium |
InChI |
InChI=1S/C9H21N.C7H8O3S/c1-4-7-10(8-5-2)9-6-3;1-6-2-4-7(5-3-6)11(8,9)10/h4-9H2,1-3H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
CAHOMLASTRRCCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[NH+](CCC)CCC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




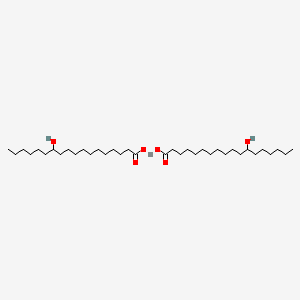


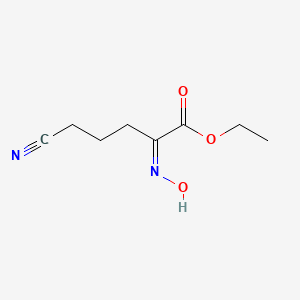
![hexahydro-6a-pentyl-2H-cyclopenta[b]furan](/img/structure/B12662096.png)

